molecular formula C10H9F3O3 B3133309 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 385802-23-3

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B3133309
CAS No.: 385802-23-3
M. Wt: 234.17 g/mol
InChI Key: NCASADBVEWUIFP-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 385802-23-3) is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 . This benzaldehyde derivative is a valuable building block in medicinal chemistry and organic synthesis, particularly in the design and development of novel anticancer agents. Its structure, featuring both methoxy and trifluoroethoxy substituents, contributes to its electronic properties and potential for target binding in bioactive molecules. Recent research has demonstrated its specific application as a key synthetic intermediate in the construction of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives . These derivatives have been designed based on molecular hybridization strategies and show potent antiproliferative activities against a range of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . The compound is offered with a purity of 95% and is intended for research purposes only . It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and note that this material should be handled by properly qualified personnel using appropriate safety equipment.

Properties

IUPAC Name

2-methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCASADBVEWUIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240738
Record name 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385802-23-3
Record name 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385802-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogs and Comparative Data
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde C₁₀H₉F₃O₃ -OCH₃ (2), -OCH₂CF₃ (6) Hypothesized high electrophilicity due to trifluoroethoxy group; potential intermediate in drug synthesis. Inferred
2-Methoxy-6-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ -OCH₃ (2), -CF₃ (6) Higher lipophilicity (logP ~2.8) compared to trifluoroethoxy analogs; used in fluorinated ligand synthesis.
2-Methoxy-6-(trifluoromethoxy)benzaldehyde C₉H₇F₃O₃ -OCH₃ (2), -OCF₃ (6) Similar steric bulk but reduced metabolic stability vs. trifluoroethoxy derivatives.
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde C₁₅H₁₃FO₂ -OCH₂C₆H₅ (6), -F (2), -CH₃ (3) Boiling point: 364.9±37.0°C; used in fluorinated polymer precursors.
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde C₉H₆F₄O₂ -F (2), -OCH₂CF₃ (6) Purity: 95%; density: ~1.18 g/cm³; intermediate in agrochemicals.
3-(2,2,2-Trifluoroethoxy)benzaldehyde C₉H₇F₃O₂ -OCH₂CF₃ (3) Collision cross-section data available; used in mass spectrometry studies.

Biological Activity

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No. 385802-23-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, particularly in the context of its applications in medicinal chemistry and biological research.

  • Molecular Formula : C11H12F3O3
  • Molecular Weight : 248.21 g/mol
  • Boiling Point : Data not available
  • Melting Point : Data not available

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their functions. This interaction can result in:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It has been shown to influence cellular signaling pathways critical for various biological processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research findings include:

  • Cell Proliferation Inhibition : The compound has demonstrated antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these cells were reported to be below 5 μM, indicating potent activity compared to control drugs like sorafenib .
Cell LineIC50 Value (μM)Comparison Drug
MCF7<5Sorafenib
PC3<5Sorafenib

Mechanisms of Anticancer Activity

The mechanisms underlying the anticancer effects of this compound involve:

  • Cell Cycle Arrest : Treatment with the compound has been shown to induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond anticancer activity. It is also being investigated for:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties.
  • Role as a Synthetic Intermediate : It serves as a valuable intermediate in the synthesis of more complex organic molecules within medicinal chemistry.

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study published in MDPI highlighted that derivatives of this compound exhibited enhanced antiproliferative activity when specific substituents were introduced on the benzene ring .
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sequential etherification and formylation steps.

Methoxy group introduction : Start with a resorcinol derivative. Methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone at reflux yields the methoxy intermediate .

Trifluoroethoxy group installation : React the intermediate with 2,2,2-trifluoroethanol (TFE) under nucleophilic substitution conditions. Use a catalyst like NaH or Cs₂CO₃ in DMF at 80–100°C for 12–24 hours .

Aldehyde functionalization : Employ Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group (e.g., KMnO₄ in acidic conditions) to introduce the aldehyde moiety .

  • Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of TFE to substrate significantly influence yield and purity. Monitor by TLC or HPLC.

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The aldehyde proton appears at ~10 ppm (¹H), while trifluoroethoxy CF₃ groups show distinct ¹⁹F NMR signals near -75 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₉F₃O₃: 234.05 g/mol) .
  • Chromatography : HPLC with UV detection (λ ~270 nm) assesses purity (>95% typical). Use C18 columns and acetonitrile/water mobile phases .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :

  • Aldehyde reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation with amines) .
  • Electrophilic substitution : The electron-deficient trifluoroethoxy group directs electrophiles to the para position of the methoxy group. Halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) can occur here .
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, useful for derivatization .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and intermediates. Analyze Fukui indices to predict regioselectivity in electrophilic substitutions .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using the SMD model to optimize reaction conditions .
  • Example : DFT studies on similar trifluoroethoxy benzaldehydes show that electron-withdrawing groups lower the LUMO energy, enhancing electrophilic attack at specific positions .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary catalyst loading (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates. For example, aldehyde C=O stretching (∼1700 cm⁻¹) diminishes as coupling proceeds .
  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–80%) may arise from trace moisture deactivating catalysts. Use molecular sieves or anhydrous solvents .

Q. What strategies mitigate instability issues of this compound during long-term storage?

  • Methodological Answer :

  • Stabilization : Store under inert gas (Ar/N₂) at -20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to prevent aldehyde oxidation .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify degradation products (e.g., carboxylic acids from oxidation) .

Q. How does the trifluoroethoxy group influence the compound’s electronic properties and biological activity?

  • Methodological Answer :

  • Electronic Effects : The -OCH₂CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring (measured via Hammett σₚ values ~0.45). This enhances electrophilicity and impacts binding to biological targets .
  • Biological Relevance : In medicinal chemistry, trifluoroethoxy groups improve metabolic stability and membrane permeability. Test in vitro assays (e.g., cytochrome P450 inhibition) to assess ADME properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
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2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde

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